

Dregeoside Ga1: A Potential Natural Alternative in Oncology Compared to Standard Chemotherapy

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Compound of Interest

Compound Name: Dregeoside Ga1

Cat. No.: B1159748

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While direct experimental data on the anticancer activity of **Dregeoside Ga1**, a steroid glycoside isolated from the plant *Dregea volubilis*, is currently limited in publicly accessible research, studies on extracts of the plant and its other isolated compounds have shown promising antitumor effects. This guide provides a comparative overview of the available preclinical data on *Dregea volubilis* extracts and their constituents against standard-of-care chemotherapy agents for relevant cancer models.

This comparison aims to offer researchers, scientists, and drug development professionals an objective look at the potential of Dregeoside-related compounds as a future therapeutic avenue. It is important to note that the data for the natural product is based on crude extracts or related glycosides, not on the purified **Dregeoside Ga1** compound itself.

Efficacy and Cytotoxicity: A Comparative Analysis

The antitumor potential of natural compounds is often first assessed by their ability to kill cancer cells in vitro (cytotoxicity) and reduce tumor growth in vivo. The available data for a methanol extract of *Dregea volubilis* leaves (MEDV) is presented below in comparison to standard chemotherapy drugs used for similar cancer models.

Parameter	Dregea volubilis Extract (MEDV)	5-Fluorouracil (5-FU)	Doxorubicin
In Vitro Cytotoxicity (IC50)	85.51 ± 4.07 µg/ml (EAC cells)[1]	37.96 ± 3.73 µg/ml (EAC cells)[1]	~0.02 µM (various cancer cell lines)
In Vivo Model	Ehrlich Ascites Carcinoma (EAC) in mice[1]	Ehrlich Ascites Carcinoma (EAC) in mice	Ehrlich Ascites Carcinoma (EAC) in mice
Tumor Volume Reduction	Significant decrease (p < 0.001)[1]	Significant decrease	Significant decrease
Increase in Lifespan	Significant increase in lifespan of EAC-bearing mice[2]	Significant increase in lifespan	Significant increase in lifespan

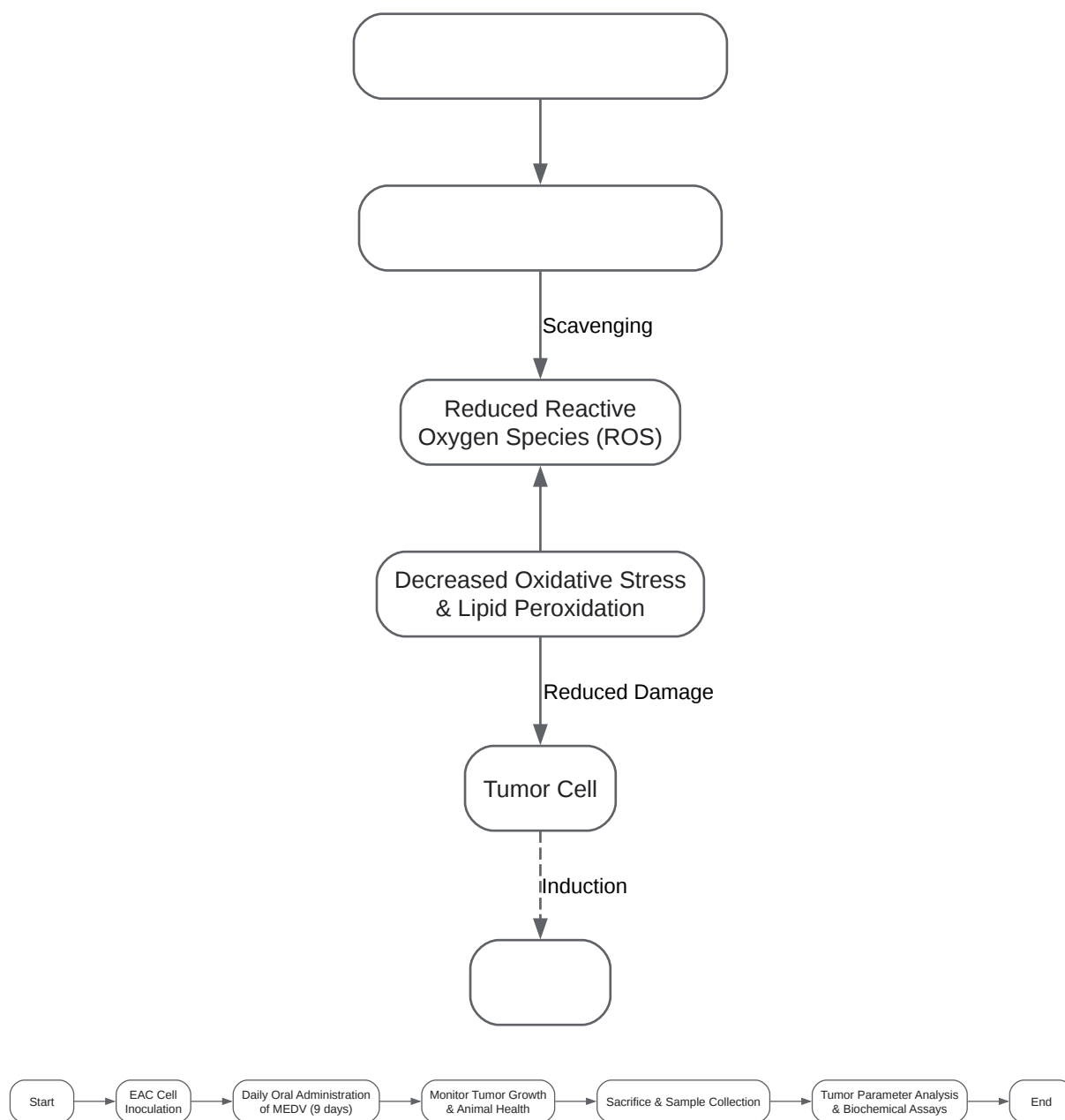
Note: EAC (Ehrlich Ascites Carcinoma) is a rapidly growing tumor model in mice, often used for screening potential anticancer agents. 5-Fluorouracil and Doxorubicin are well-established chemotherapy drugs used for a variety of cancers. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: A Divergent Approach

Standard chemotherapy agents primarily work by inducing DNA damage or interfering with cellular division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. In contrast, the methanol extract of *Dregea volubilis* appears to exert its antitumor effects, at least in part, through a different mechanism.

Studies suggest that the MEDV's activity is mediated by bolstering the body's own antioxidant defense system. This is a significant point of differentiation from conventional chemotherapy, which is often associated with increased oxidative stress in the body.

Signaling Pathway of Dregea volubilis Extract



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References

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